molecular formula C24H19BrO5 B15042526 [2-(benzyloxy)phenyl][3-(6-bromo-4H-1,3-benzodioxin-8-yl)oxiran-2-yl]methanone

[2-(benzyloxy)phenyl][3-(6-bromo-4H-1,3-benzodioxin-8-yl)oxiran-2-yl]methanone

Cat. No.: B15042526
M. Wt: 467.3 g/mol
InChI Key: MIXDYKIYNVFIAV-UHFFFAOYSA-N
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Description

[2-(Benzyloxy)phenyl][3-(6-bromo-4H-1,3-benzodioxin-8-yl)oxiran-2-yl]methanone is an organic compound with the molecular formula C24H19BrO5 It is characterized by the presence of a benzyloxy group attached to a phenyl ring, and an oxirane ring fused with a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(benzyloxy)phenyl][3-(6-bromo-4H-1,3-benzodioxin-8-yl)oxiran-2-yl]methanone typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

[2-(Benzyloxy)phenyl][3-(6-bromo-4H-1,3-benzodioxin-8-yl)oxiran-2-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to diols.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce diols.

Scientific Research Applications

[2-(Benzyloxy)phenyl][3-(6-bromo-4H-1,3-benzodioxin-8-yl)oxiran-2-yl]methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(benzyloxy)phenyl][3-(6-bromo-4H-1,3-benzodioxin-8-yl)oxiran-2-yl]methanone involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    [2-(Benzyloxy)phenyl][3-(4H-1,3-benzodioxin-8-yl)oxiran-2-yl]methanone: Lacks the bromine atom, which may affect its reactivity and biological activity.

    [2-(Benzyloxy)phenyl][3-(6-chloro-4H-1,3-benzodioxin-8-yl)oxiran-2-yl]methanone: Contains a chlorine atom instead of bromine, leading to different chemical properties.

Uniqueness

The presence of the bromine atom in [2-(benzyloxy)phenyl][3-(6-bromo-4H-1,3-benzodioxin-8-yl)oxiran-2-yl]methanone imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H19BrO5

Molecular Weight

467.3 g/mol

IUPAC Name

[3-(6-bromo-4H-1,3-benzodioxin-8-yl)oxiran-2-yl]-(2-phenylmethoxyphenyl)methanone

InChI

InChI=1S/C24H19BrO5/c25-17-10-16-13-27-14-29-22(16)19(11-17)23-24(30-23)21(26)18-8-4-5-9-20(18)28-12-15-6-2-1-3-7-15/h1-11,23-24H,12-14H2

InChI Key

MIXDYKIYNVFIAV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)C3C(O3)C(=O)C4=CC=CC=C4OCC5=CC=CC=C5)OCO1

Origin of Product

United States

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